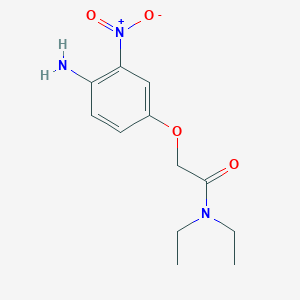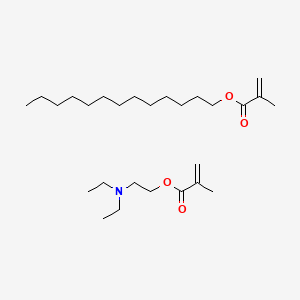![molecular formula C9H9N5O4S2 B14496933 2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid CAS No. 62984-66-1](/img/structure/B14496933.png)
2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid is a complex organic compound that belongs to the class of thiazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine consists of a thiazole ring fused with a quinoxaline ring, with an imino group at the 2-position and an amine group at the 3-position. The addition of sulfuric acid enhances its solubility and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine typically involves the reaction of 2,3-dichloroquinoxaline with thiourea in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with sulfuric acid to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazoloquinoxaline derivatives.
Applications De Recherche Scientifique
2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use in treating renal cell carcinoma and other cancers.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine involves the inhibition of specific molecular targets. For example, it inhibits VEGFR-2, which plays a crucial role in angiogenesis and tumor growth. The compound also induces apoptosis in cancer cells by activating caspase-3 and downregulating pro-angiogenic and pro-fibrotic markers . The exact pathways and interactions at the molecular level are still under investigation, but its ability to interfere with key biological processes makes it a promising therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: Known for its anticancer properties and used in the development of various drugs.
Quinoxaline: A nitrogen-based heterocyclic compound with applications in materials science, pharmaceuticals, and organic chemistry.
Uniqueness
2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine stands out due to its unique structure, which combines the properties of thiazole and quinoxaline rings. This fusion enhances its biological activity and makes it a versatile compound for various applications. Its ability to inhibit specific molecular targets and its potential use in treating cancer and other diseases highlight its significance in medicinal chemistry .
Propriétés
Numéro CAS |
62984-66-1 |
|---|---|
Formule moléculaire |
C9H9N5O4S2 |
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
2-imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid |
InChI |
InChI=1S/C9H7N5S.H2O4S/c10-9-14(11)7-8(15-9)13-6-4-2-1-3-5(6)12-7;1-5(2,3)4/h1-4,10H,11H2;(H2,1,2,3,4) |
Clé InChI |
DMOBIWNEZLHCEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C(=N2)SC(=N)N3N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)
![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)

![4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene](/img/structure/B14496875.png)



![2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)](/img/structure/B14496896.png)


![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-](/img/structure/B14496905.png)
![2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14496912.png)
![(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid](/img/structure/B14496918.png)

